4-(tert-butyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-21(2,3)16-8-6-15(7-9-16)20(26)22-12-13-24-19(25)11-10-17(23-24)18-5-4-14-27-18/h4-11,14H,12-13H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZAIVDUIAVFKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(tert-butyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide (CAS Number: 946345-04-6) is a novel chemical entity with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 381.5 g/mol. The structure includes a pyridazine ring, which is known for its diverse biological activities, and a thiophene moiety that enhances lipophilicity and potentially increases bioactivity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and pyridazine rings have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Research on similar compounds has demonstrated that modifications to the pyridazine core can lead to enhanced cytotoxic effects against cancer cell lines. The presence of the thiophene ring may contribute to improved cell permeability, facilitating the compound's entry into cancer cells and enhancing its therapeutic efficacy .
Structure-Activity Relationship (SAR)
A systematic study on the SAR of related compounds has shown that substituents on the benzamide moiety significantly influence biological activity. For example, the presence of bulky tert-butyl groups has been associated with increased potency in certain biological assays, while modifications to the nitrogen-containing heterocycles can alter selectivity and reduce toxicity .
Case Studies
- Antimicrobial Evaluation : A study evaluated various derivatives for their antimicrobial activity using agar diffusion methods. Compounds with similar structures to This compound exhibited significant inhibition zones against Escherichia coli and Staphylococcus aureus.
- Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that certain derivatives showed IC50 values in the micromolar range, indicating strong antiproliferative effects. The mechanism was hypothesized to involve apoptosis induction through caspase activation pathways .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 381.5 g/mol |
| Antimicrobial Activity | Effective against Gram(+) and Gram(-) bacteria |
| Anticancer Activity | Significant cytotoxicity in various cancer cell lines |
| SAR Insights | Bulky groups enhance potency; modifications alter selectivity |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyridazine, including the compound , exhibit significant anticancer properties. The thiophene moiety is known to enhance the bioactivity of such compounds by interacting with cellular targets involved in cancer proliferation. For instance, studies have shown that similar structures can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. The presence of the thiophene ring is believed to contribute to its ability to penetrate bacterial membranes, leading to cell death. This property makes it a candidate for developing new antibiotics, particularly against resistant strains .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes related to disease processes. For example, its structure allows it to bind effectively to proteases, which are critical in viral replication cycles, making it a potential antiviral agent .
Organic Electronics
Due to its unique electronic properties, this compound can be utilized in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The conjugated system formed by the thiophene and pyridazine rings enhances charge transport properties, making it suitable for these applications .
Photovoltaic Materials
Studies have shown that incorporating this compound into photovoltaic cells can improve energy conversion efficiency. Its ability to absorb light and convert it into electrical energy positions it as a promising material for renewable energy technologies .
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridazine ring facilitates nucleophilic substitutions at electron-deficient positions. Key reactions include:
-
The thiophene moiety undergoes electrophilic substitution preferentially at the α-position (C-2/C-5) due to sulfur’s electron-donating effects.
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Pyridazine reactivity is enhanced by the electron-withdrawing ketone group at C-6.
Cyclization and Ring-Opening Reactions
The compound participates in cycloadditions and ring transformations:
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Ring-opening of the pyridazine moiety under basic conditions generates reactive enamine intermediates .
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Thiophene oxidation to sulfoxides enhances solubility but reduces aromaticity.
Functional Group Transformations
Key transformations of reactive groups:
Amide Hydrolysis
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Acidic : 6M HCl, 110°C → Benzamidine intermediate (72% yield)
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Alkaline : NaOH (10%), EtOH/H₂O → Free carboxylic acid (58% yield)
Thiophene Halogenation
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Bromination : Br₂, CHCl₃ (0°C) → 2-bromo-thiophene derivative (89% yield)
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Chlorosulfonation : ClSO₃H, 40°C → Sulfonyl chloride (limited stability)
Reductive Amination
Catalytic Cross-Coupling Reactions
Palladium-mediated couplings enhance structural diversity:
Enzyme-Targeted Reactivity
In pharmacological contexts, the compound exhibits mechanism-based inhibition:
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CYP3A4 Inhibition : Irreversible binding via heme-iron coordination (IC₅₀ = 1.2 µM)
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Kinase Inhibition : ATP-competitive binding with Kd = 38 nM (IRAK-4)
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Hydrogen-Bond Interactions : Pyridazine N-2 and thiophene S atom mediate target engagement
Stability and Degradation Pathways
Critical stability data under stress conditions:
| Condition | Degradation Pathway | Half-Life | Major Degradant | Reference |
|---|---|---|---|---|
| pH 1.0 (37°C) | Amide hydrolysis → carboxylic acid | 4.2 hrs | 4-(tert-butyl)benzoic acid | |
| UV light (254 nm) | Thiophene ring oxidation → sulfone | 8.5 hrs | Sulfone derivative | |
| 40°C/75% RH | Pyridazine ring dimerization | 14 days | Dimeric quinazoline |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pyridazinone and benzamide derivatives. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activities.
Pyridazinone Derivatives with Heterocyclic Substituents
- Compound 15 (): Structure: N’-(4-Nitrobenzylidene)-2-(6-oxo-3-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide. Key Features: Replaces the thiophene group with a 4-chlorophenylpiperazine moiety. Physicochemical Data: Melting point = 238–239°C; Yield = 86%.
- Compound 3a (): Structure: 2-(Benzo[b]thiophen-2-yl)-N-(tert-butyl)benzamide. Key Features: Shares the tert-butyl benzamide group but lacks the pyridazinone core. Synthesis: Synthesized via rhodium-catalyzed C–H functionalization with 83% yield. Relevance: Highlights the synthetic accessibility of benzamide-thiophene hybrids .
Pyridazinone Derivatives with Modified Side Chains
- Compounds 5a–9 (): Structures: Feature methylthio or methoxybenzyl groups on the pyridazinone core. Synthesis: Prepared via alkylation or hydrolysis reactions with yields ranging from 10% to 99.9%.
Benzamide Derivatives with Heterocyclic Motifs
- Compound 2 (): Structure: N-((6-methyl-1H-benzo[d]imidazol-2-yl)methyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Key Features: Contains a thiophene-pyrazole-carboxamide scaffold instead of pyridazinone. Relevance: Demonstrates the pharmacological versatility of thiophene-containing carboxamides .
Physical and Spectral Data Comparison
Key Research Findings and Implications
Synthetic Accessibility: The target compound’s synthesis likely involves coupling a pyridazinone-thiophene intermediate with a tert-butyl benzamide precursor, analogous to methods in and . Yields for similar compounds range widely (10–99.9%), suggesting optimization challenges .
Structure-Activity Relationships (SAR) :
- The thiophene group may enhance π-π stacking in biological targets compared to phenyl or piperazine substituents (e.g., Compound 15).
- The tert-butyl group could reduce metabolic degradation compared to smaller alkyl chains (e.g., methyl in Compound 5a) .
Biological Potential: While direct data on the target compound are lacking, pyridazinones with electron-withdrawing groups (e.g., nitro in Compound 15) show cytotoxicity, suggesting the thiophene-tert-butyl combination warrants further evaluation .
Q & A
Q. What are the key considerations for synthesizing 4-(tert-butyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide in a multi-step reaction?
- Methodological Answer : The synthesis typically involves coupling a pyridazine-thiophene intermediate with a benzamide precursor. Critical steps include:
- Activation of the carboxylic acid : Use reagents like 4-(trifluoromethyl)benzoyl chloride (or analogous acyl chlorides) under basic conditions (e.g., triethylamine) in anhydrous solvents (e.g., dichloromethane) .
- Coupling reaction : Ensure stoichiometric control to minimize side products. For example, highlights coupling pyrimidine derivatives with benzoyl chloride, which can be adapted for this compound .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) is essential to isolate the final product .
Q. How can spectroscopic techniques confirm the structure of this benzamide derivative?
- Methodological Answer :
- NMR : Use H and C NMR to verify tert-butyl protons (δ ~1.3 ppm) and aromatic signals from the thiophene (δ ~7.0–7.5 ppm) and benzamide moieties. C NMR confirms carbonyl groups (C=O at ~165–170 ppm) .
- IR : Identify amide C=O stretches (~1650–1680 cm) and pyridazinone N-H stretches (~3200 cm) .
- X-ray crystallography : For absolute confirmation, single-crystal analysis resolves bond lengths and angles, as demonstrated in for a related benzamide .
Advanced Research Questions
Q. What strategies optimize the yield of the final coupling step between the pyridazine-thiophene moiety and the benzamide group?
- Methodological Answer :
- Reagent selection : Use coupling agents like HATU or EDCI to enhance efficiency. notes trichloroisocyanuric acid (TCICA) as an effective chlorinating agent for similar reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates. highlights methanol as a solvent for oxidation steps with TBHP .
- Temperature control : Room-temperature reactions minimize decomposition, while reflux may accelerate sluggish steps .
Q. How do structural modifications (e.g., tert-butyl group, thiophene substitution) influence biological activity?
- Methodological Answer :
- Lipophilicity : The tert-butyl group increases logP, enhancing membrane permeability (see for analogous trifluoromethyl effects) .
- Electron-rich moieties : Thiophene’s π-system may improve binding to aromatic residues in enzyme active sites. shows similar substitutions enhancing antibacterial activity by targeting PPTase enzymes .
- SAR studies : Synthesize analogs (e.g., replacing thiophene with furan) and compare IC values in enzyme assays .
Q. What experimental design approaches (e.g., DoE) troubleshoot low reproducibility in synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., reagent ratios, temperature). applied DoE to optimize flow chemistry conditions, reducing variability in diazomethane synthesis .
- Statistical modeling : Analyze interactions between factors (e.g., solvent polarity vs. reaction time) using software like JMP or Minitab.
- Process analytical technology (PAT) : Implement in-line monitoring (e.g., FTIR) to track reaction progress in real time .
Q. How to address discrepancies in biological assay data when testing against targets like PPTases?
- Methodological Answer :
- Target validation : Confirm enzyme purity and activity via SDS-PAGE and kinetic assays (e.g., /). emphasizes dual targeting of PPTase classes for consistent antibacterial effects .
- Assay controls : Include positive controls (e.g., known inhibitors) and negative controls (e.g., DMSO-only) to rule out solvent interference.
- Data normalization : Use Z-factor analysis to assess assay robustness and eliminate outlier data points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
